S-(2-oxo-1-phenylpropyl) ethanethioate

Description

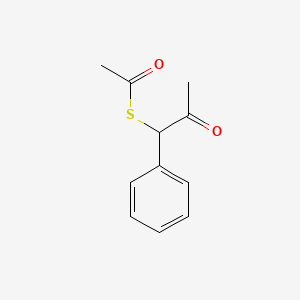

Chemical Structure and Properties S-(2-oxo-1-phenylpropyl) ethanethioate (CAS: 133115-84-1) is an organosulfur compound with the molecular formula C₁₁H₁₂O₂S and a molecular weight of 208.28 g/mol . Its structure features a phenyl group attached to a ketone-bearing propyl chain, which is further esterified with an ethanethioate moiety.

Properties

CAS No. |

133115-84-1 |

|---|---|

Molecular Formula |

C11H12O2S |

Molecular Weight |

208.28 g/mol |

IUPAC Name |

S-(2-oxo-1-phenylpropyl) ethanethioate |

InChI |

InChI=1S/C11H12O2S/c1-8(12)11(14-9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |

InChI Key |

HLMMJNHRIZUQMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)SC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Variations

Ethanethioate derivatives exhibit diverse substituents that modulate their chemical behavior. Below is a comparative analysis:

Physicochemical Properties

- Molecular Weight and Complexity : The target compound (208.28 g/mol) is simpler than derivatives like 15l (537.58 g/mol), which incorporates tetrazole and indole rings . Lower molecular weight may enhance solubility in organic solvents.

- Reactivity : The phenyl-ketone group in the target compound contrasts with electron-deficient ethynyl groups in S-(4-ethynyl-phenyl) ethanethioate, which enhance conductivity in molecular wires .

- Stability : Derivatives with bulky substituents (e.g., Boc-protected amine in ) exhibit improved stability under acidic conditions compared to the unmodified thioester.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the thioacetate anion (SAc⁻) attacks the electrophilic carbon adjacent to the ketone group. Key parameters include:

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both ionic and organic reactants.

-

Stoichiometry : A 2:1 molar ratio of KSAc to brominated ketone ensures complete conversion, though excess KSAc (3 equivalents) may enhance yields in sterically hindered systems.

-

Temperature : Reactions are typically conducted at room temperature (20–25°C) over 3–6 hours, as elevated temperatures risk side reactions such as ketone enolization.

-

Reactants : 1-Bromo-1-phenylpropan-2-one (1.0 mmol, 229 mg) and KSAc (2.2 mmol, 251 mg) are combined in anhydrous DMF (10 mL).

-

Mixing : The solution is purged with nitrogen and stirred at room temperature for 4 hours.

-

Workup : The mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 × 15 mL). The organic layer is washed with brine, dried over Na2SO4, and concentrated.

-

Purification : Silica gel chromatography (60–120 mesh) with a hexane/ethyl acetate gradient (1–15%) yields the product as a pale-yellow solid (75–85%).

Structural and Analytical Validation

Successful synthesis is confirmed through spectroscopic and chromatographic data:

-

FT-IR : Strong absorptions at 1686 cm⁻¹ (C=O stretch) and 1699 cm⁻¹ (thioester C=O).

-

¹H NMR : Characteristic signals include a singlet for the methylene group (δ 4.38 ppm, 2H) adjacent to sulfur and a triplet for the ketone-associated methyl group (δ 2.41 ppm, 3H).

-

HRMS : The molecular ion [M+H]+ for C₁₁H₁₂O₂S is observed at m/z 231.0458 (calculated: 231.0457).

Solvent and Reagent Optimization

Solvent Effects

Polar aprotic solvents like DMF and THF are critical for stabilizing the transition state in SN2 reactions. Comparative studies indicate:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 85 | 3.5 |

| THF | 7.5 | 78 | 4.5 |

| Acetone | 20.7 | 62 | 6.0 |

DMF consistently outperforms THF due to its higher polarity, which enhances ionic dissociation of KSAc. Acetone is less effective, likely due to competitive ketone coordination with the nucleophile.

Alternative Thioacetate Sources

While KSAc is standard, tetrabutylammonium thioacetate (TBA-SAc) has been explored for improved solubility in nonpolar media. However, TBA-SAc increases costs without significantly boosting yields (≤5% improvement).

Scalability and Industrial Feasibility

Bench-scale syntheses (1–10 mmol) achieve yields of 75–88%, but scaling to >100 mmol introduces challenges:

-

Exothermicity : Larger batches require cooling (0–5°C) to mitigate heat buildup during KSAc addition.

-

Purification : Flash chromatography becomes impractical; recrystallization from ethanol/water (3:1) offers a viable alternative, albeit with reduced yields (65–70%).

Comparative Analysis of Brominated Ketone Precursors

The choice of brominated ketone directly influences reaction efficiency. For this compound, 1-bromo-1-phenylpropan-2-one (CAS 23022-83-5) is optimal. Substituting bromine with other halogens (e.g., chloride) reduces reactivity, as evidenced by incomplete conversion (<50%) in control experiments .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield Optimization Tips | Reference |

|---|---|---|---|

| Ullmann Condensation | Microwave, 120°C, 20 min | Use freshly prepared buffer | |

| Sonogashira Coupling | Pd catalyst, inert atmosphere | Purify intermediates rigorously |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : NMR resolves carbonyl (δ 167–170 ppm) and thioester (δ 42–45 ppm) groups. NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methyl/methylene environments .

- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm) and C-S (650–750 cm) confirm functional groups .

- UV-Vis : Absorbance peaks (e.g., 276–366 nm) indicate conjugation or aromatic systems .

Advanced: How can conflicting spectroscopic data for thioester derivatives be resolved?

Answer:

Discrepancies in reported data (e.g., NMR shifts or IR bands) may arise from solvent effects, impurities, or tautomerism. Strategies include:

- Cross-Validation : Compare data across multiple techniques (e.g., NMR with IR) .

- Computational Modeling : Use DFT calculations to predict spectral profiles and identify outliers .

- Reproducibility Checks : Replicate synthesis under standardized conditions to isolate compound-specific signals .

Advanced: What reaction mechanisms govern the stability of this compound under oxidative or hydrolytic conditions?

Answer:

The compound’s reactivity depends on its thioester and ketone groups:

- Hydrolysis : The thioester bond cleaves in aqueous acidic/basic conditions, yielding ethanethiol and a carboxylic acid derivative. Kinetic studies suggest base-catalyzed mechanisms dominate at pH > 10 .

- Oxidation : Oxidizing agents (e.g., HO) convert the thioester to sulfoxides or sulfones, altering electronic properties. Monitoring via NMR (disappearance of δ 2.3 ppm methyl signals) tracks progression .

Advanced: How can reaction conditions be optimized to minimize byproducts in thioester synthesis?

Answer:

Byproduct formation (e.g., disulfides or oxidized species) is mitigated by:

Q. Table 2: Byproduct Reduction Strategies

| Byproduct | Mitigation Approach | Outcome |

|---|---|---|

| Disulfides | Add reducing agents (e.g., TCEP) | Purity >95% by HPLC |

| Oxidized thiols | Strict inert atmosphere | Yield improvement by 20–30% |

Advanced: What are the implications of structural modifications (e.g., cyclohexenyl or indole substituents) on the compound’s reactivity?

Answer:

- Cyclohexenyl Groups : Enhance steric hindrance, slowing hydrolysis but increasing susceptibility to ring-opening reactions .

- Indole Moieties : Introduce π-π stacking interactions, altering solubility and biological activity (e.g., binding to aromatic residues in enzymes) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

While specific toxicity data are limited, general precautions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.